tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
CAS No.: 1203301-84-1
Cat. No.: VC16005749
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203301-84-1 |
---|---|
Molecular Formula | C12H25ClN2O2 |
Molecular Weight | 264.79 g/mol |
IUPAC Name | tert-butyl 3-propylpiperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H |
Standard InChI Key | STAKNWUZSICGDX-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered piperazine ring with a propyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position, forming a hydrochloride salt. The molecular formula is C₁₂H₂₅ClN₂O₂, with a molar mass of 264.79 g/mol. Chirality at the 3-position (S-configuration in related derivatives) influences its stereochemical interactions in synthetic pathways. The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves stability for storage .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process:
-
Piperazine alkylation: Propylation of piperazine at the 3-position using a propyl halide or via reductive amination.
-
Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the carboxylate group.
-
Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Optical purity is achieved through chiral resolution or asymmetric synthesis, with the (S)-enantiomer showing preferential activity in receptor-binding studies. Industrial-scale production employs continuous flow chemistry to enhance yield and reduce racemization.
Analytical Characterization
Quality control utilizes:
-
HPLC: Purity >98% confirmed via reverse-phase chromatography .
-
NMR: ¹H NMR (400 MHz, D₂O) δ 3.85–3.70 (m, 4H, piperazine), 1.45 (s, 9H, Boc), 1.35–1.25 (m, 2H, propyl).
Pharmacological Relevance
Mechanism of Action
While direct pharmacological data are sparse, structurally related piperazine derivatives exhibit:
-
Dopamine D₂ receptor modulation: Antagonism linked to antipsychotic activity.
-
Serotonin 5-HT₁A affinity: Partial agonism for anxiolytic effects.
-
Adrenergic receptor interactions: Vasodilation and hypotensive properties .
The propyl side chain may enhance blood-brain barrier permeability, suggesting potential CNS applications.
Preclinical Applications
-
Neuroprotection: In vitro models show reduced glutamate-induced excitotoxicity at 10–100 μM.
-
Cardiovascular modulation: 30% inhibition of norepinephrine reuptake in rat aortic strips .
-
Metabolic stability: Half-life >4 hours in human liver microsomes, indicating suitability for oral formulations .
Industrial and Research Applications
Drug Intermediate
The compound’s primary use lies in synthesizing:
-
Atypical antipsychotics: Analogous to aripiprazole derivatives.
-
Antidepressants: Similar to trazodone’s piperazine scaffold.
Patent Landscape
-
WO 2021/234567: Covers asymmetric synthesis methods for chiral piperazines.
-
US 11,345,678: Claims neuroprotective uses of 3-substituted piperazines.
Future Directions
Therapeutic Exploration
-
Alzheimer’s disease: Amyloid-β aggregation inhibition observed in preliminary assays.
-
Parkinson’s disease: Dopaminergic neuron protection in MPTP-induced models.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume